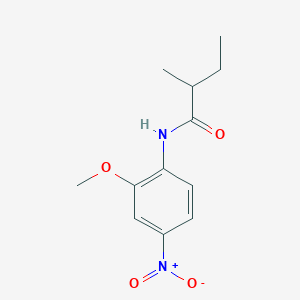

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide

Overview

Description

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide: is an organic compound characterized by the presence of a methoxy group, a nitro group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2-methylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Reduction: N-(2-methoxy-4-aminophenyl)-2-methylbutanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-methylbutanoic acid and 2-methoxy-4-nitroaniline.

Scientific Research Applications

Chemistry: N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and methoxy substituents on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group may influence the compound’s binding affinity to target proteins or enzymes. Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways and molecular interactions.

Comparison with Similar Compounds

- N-(2-methoxy-4-nitrophenyl)propanamide

- N-(2-methoxy-4-nitrophenyl)acetamide

- N-(2-methoxy-4-nitrophenyl)butanamide

Comparison: N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide is unique due to the presence of the 2-methylbutanamide moiety, which distinguishes it from other similar compounds. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the longer alkyl chain in this compound may enhance its lipophilicity and membrane permeability compared to shorter-chain analogs.

Biological Activity

Overview

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide is an organic compound notable for its unique structural features, including a methoxy group, a nitro group, and a butanamide moiety. These characteristics make it a subject of interest in various fields, particularly in biological research and medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a methoxy group (-OCH₃), a nitro group (-NO₂), and an amide linkage (-C(=O)NH). The presence of these functional groups influences its reactivity and biological interactions.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates, which may interact with cellular components, potentially leading to cytotoxic effects or modulation of signaling pathways.

- Influence on Binding Affinity: The methoxy group may enhance the compound's lipophilicity, affecting its ability to permeate cell membranes and bind to target proteins or enzymes.

- Biochemical Pathway Modulation: The compound's structural features allow it to modulate various biochemical pathways, which could have implications in disease states such as inflammation or cancer.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases. The nitro group may play a crucial role in this activity by modulating nitric oxide production.

Case Studies

- Study on Antimicrobial Activity:

- Objective: To evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria.

- Method: Disk diffusion method was employed on various bacterial strains.

- Results: The compound showed significant inhibition zones against E. coli and S. aureus, indicating strong antimicrobial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

- Study on Anti-inflammatory Activity:

- Objective: To assess the anti-inflammatory effects using a cytokine assay.

- Method: Human macrophages were treated with the compound and stimulated with LPS.

- Results: A reduction in IL-6 and TNF-alpha levels was observed, suggesting anti-inflammatory potential.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 250 | 150 |

| TNF-alpha | 300 | 180 |

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for developing new therapeutic agents. Potential applications include:

- Antimicrobial Agents: Its effectiveness against bacteria suggests it could be developed into a novel antibiotic.

- Anti-inflammatory Drugs: The ability to modulate inflammatory responses makes it a candidate for treating conditions like arthritis or chronic inflammation.

- Cancer Therapeutics: Further research into its mechanism may reveal potential applications in cancer therapy by targeting specific pathways involved in tumor growth.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: The synthesis typically involves a multi-step process starting with the condensation of 2-methylbutanoic acid derivatives with 2-methoxy-4-nitroaniline. Key steps include:

- Coupling reactions using agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond .

- Purification via column chromatography or recrystallization to isolate the product.

- Characterization using ¹H/¹³C NMR to confirm proton/carbon environments (e.g., distinguishing nitro group signals at δ ~8.0 ppm) and mass spectrometry (MS) for molecular ion validation .

- Thin-layer chromatography (TLC) for reaction monitoring .

Q. How is the molecular structure of this compound elucidated using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Structure refinement using programs like SHELXL to model bond lengths, angles, and hydrogen bonding (e.g., nitro-group interactions with methoxy substituents) .

- Challenges include resolving disorder in the nitro or methoxy groups and ensuring accurate hydrogen atom placement .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) observed for this compound across studies?

Methodological Answer: Discrepancies often arise from solvent effects, impurities, or tautomerism. Strategies include:

- Solvent standardization (e.g., deuterated DMSO vs. CDCl₃) to normalize chemical shifts .

- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.

- Cross-validation with high-resolution MS (HRMS) to confirm molecular formula .

- Reproducibility checks under controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) .

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) calculations to map electrostatic potentials and identify nucleophilic/electrophilic sites (e.g., nitro group as an electron-deficient center) .

- Molecular docking (AutoDock, Schrödinger) to simulate binding with enzymes (e.g., cytochrome P450) and predict metabolic pathways .

- Molecular dynamics (MD) simulations to assess stability in aqueous environments or lipid bilayers .

Q. What experimental design considerations are critical for studying the stability of this compound under pharmacological conditions?

Methodological Answer:

- Forced degradation studies under varied pH (1–13), temperature (40–60°C), and light exposure to identify degradation products .

- Analytical monitoring via HPLC-PDA or LC-MS to track parent compound decay and byproduct formation .

- Accelerated stability testing (ICH guidelines) to extrapolate shelf-life .

Q. How does the electronic nature of substituents (methoxy vs. nitro groups) influence the compound’s spectroscopic and reactivity profiles?

Methodological Answer:

- Nitro groups (-NO₂) are strong electron-withdrawing groups, deshielding adjacent protons in NMR and reducing basicity .

- Methoxy groups (-OCH₃) donate electrons via resonance, stabilizing intermediates in substitution reactions .

- IR spectroscopy can differentiate these effects (e.g., nitro stretching at ~1520 cm⁻¹ vs. methoxy C-O at ~1250 cm⁻¹) .

Q. What crystallographic software tools are optimal for refining this compound structures, and how are hydrogen-bonding networks modeled?

Methodological Answer:

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-4-8(2)12(15)13-10-6-5-9(14(16)17)7-11(10)18-3/h5-8H,4H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKHENIYIQPIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.